1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
CAS No.: 1351584-68-3
Cat. No.: VC4797502
Molecular Formula: C17H17F3N2O2
Molecular Weight: 338.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351584-68-3 |
|---|---|
| Molecular Formula | C17H17F3N2O2 |
| Molecular Weight | 338.33 |
| IUPAC Name | 1-(2-hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-4-5-9-15(14)22-16(24)21-11-13(23)10-12-6-2-1-3-7-12/h1-9,13,23H,10-11H2,(H2,21,22,24) |
| Standard InChI Key | UGRFFEBWVLMAPS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Introduction
Biological Activities of Urea Derivatives
Urea derivatives are known for their diverse biological activities:
-
Antiproliferative Activity: Some urea derivatives have shown significant antiproliferative effects against various cancer cell lines .
-
Urease Inhibition: Thiourea derivatives, which are structurally similar to urea, have been studied as urease inhibitors, which can help prevent conditions like kidney stone formation .
-
Antimicrobial and Anti-inflammatory Activities: These compounds have also demonstrated antimicrobial and anti-inflammatory properties, making them potential candidates for treating infections and inflammatory diseases .
Synthesis and Characterization
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea, the synthesis would likely involve the reaction of a suitable isocyanate (e.g., 2-(trifluoromethyl)phenyl isocyanate) with a corresponding amine (e.g., 2-hydroxy-3-phenylpropylamine).
Characterization methods include NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Potential Applications
Given the biological activities associated with urea derivatives, 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea could potentially be explored for applications in:
-
Cancer Treatment: As an antiproliferative agent.
-
Infectious Diseases: Due to its potential antimicrobial properties.
-
Inflammatory Conditions: For its anti-inflammatory effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume